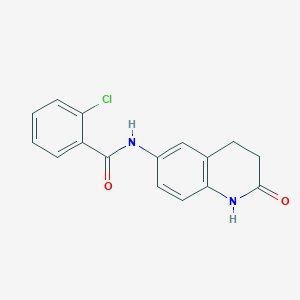
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, commonly referred to as 2-Br-N-Q-B, is an organic compound that has a wide range of applications in the scientific and medical fields. It is a brominated derivative of quinoline, a heterocyclic aromatic compound that is found in many plant species. 2-Br-N-Q-B has been used as a reagent in various synthetic processes and as a catalyst for various chemical reactions. Additionally, it has been studied for its potential use in the treatment of diseases, including cancer.
Scientific Research Applications
2-Br-N-Q-B has been studied for its potential use in the treatment of various diseases, including cancer. In particular, it has been studied for its ability to inhibit the growth of cancer cells. Additionally, it has been studied for its potential to induce apoptosis, or programmed cell death, in cancer cells. It has also been studied for its potential to inhibit the growth of other diseases, such as HIV and malaria.
Mechanism of Action
2-Br-N-Q-B is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). By inhibiting the activity of these enzymes, 2-Br-N-Q-B is believed to reduce inflammation, which is associated with the development of certain diseases, including cancer. Additionally, it is believed to induce apoptosis in cancer cells by activating certain pathways, such as the caspase cascade.
Biochemical and Physiological Effects
2-Br-N-Q-B has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to induce apoptosis in cancer cells. Additionally, it has been studied for its potential to reduce inflammation, which is associated with the development of certain diseases.
Advantages and Limitations for Lab Experiments
2-Br-N-Q-B has several advantages for lab experiments. It is relatively easy to synthesize and can be purified and isolated for further use. Additionally, it has been studied for its potential use in the treatment of various diseases. However, there are some limitations to its use in lab experiments. For example, it is toxic and can be hazardous to work with. Additionally, it is sensitive to light and can degrade quickly.
Future Directions
There are several potential future directions for 2-Br-N-Q-B. For example, more research could be conducted to further understand its mechanism of action and its potential to inhibit the growth of cancer cells. Additionally, more research could be conducted to determine its potential to induce apoptosis in cancer cells. Furthermore, more research could be conducted to investigate its potential to reduce inflammation and to determine its efficacy in the treatment of other diseases, such as HIV and malaria. Finally, more research could be conducted to determine the optimal dosage and formulation of 2-Br-N-Q-B for use in lab experiments and in the treatment of diseases.
Synthesis Methods
2-Br-N-Q-B is synthesized through a two-step process. The first step involves the reaction of quinoline with bromine in an aqueous solution. This reaction produces 2-bromo-N-quinoline, which is then reacted with an amide in an organic solvent. This produces 2-Br-N-Q-B, which can be purified and isolated for further use.
properties
IUPAC Name |
2-bromo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-13-4-2-1-3-12(13)16(21)18-11-6-7-14-10(9-11)5-8-15(20)19-14/h1-4,6-7,9H,5,8H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPUUPGCHSWPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6568671.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6568691.png)
![6-{[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568695.png)
![N-(4-chlorophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6568704.png)
![2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568708.png)
![N-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6568715.png)
![2-{[2-(piperidin-1-yl)quinolin-8-yl]oxy}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6568722.png)
![6-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568727.png)
![8-[(4-fluorophenyl)methoxy]-2-(pyrrolidin-1-yl)quinoline](/img/structure/B6568732.png)
![2-(pyrrolidin-1-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6568734.png)
![6-{[4-(2-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568739.png)
![2-bromo-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568771.png)

![2-fluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide](/img/structure/B6568778.png)